Cas no 864754-23-4 (Benzamide,N-(2-pyridinylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-)

Benzamide, N-(2-pyridinylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is a boronic ester derivative featuring a pyridinylmethyl substituent. This compound is primarily utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures with high efficiency. The presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances stability and handling under ambient conditions, while the pyridinylmethyl moiety offers potential for further functionalization. Its well-defined reactivity profile makes it valuable in pharmaceutical and materials science research, particularly for constructing complex aromatic frameworks. The compound is typically handled under inert conditions to preserve its boronic ester integrity.
Benzamide,N-(2-pyridinylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- structure
864754-23-4 structure
Product Name:Benzamide,N-(2-pyridinylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
CAS No:864754-23-4
MF:C19H23BN2O3
MW:338.208524942398
CID:718695
PubChem ID:17999187
Update Time:2025-05-20

Benzamide,N-(2-pyridinylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- Chemical and Physical Properties

Names and Identifiers

    • Benzamide,N-(2-pyridinylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • N-PYRIDIN-2-YLMETHYL-4-(4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLAN-2-YL)-BENZAMIDE
    • starbld0019375
    • DTXSID60592254
    • N-(2-Pyridinylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
    • N-[(Pyridin-2-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
    • N-(2-Pyridinylmethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzamide
    • AB25641
    • CS-0177655
    • A1-06026
    • 864754-23-4
    • N-(pyridin-2-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
    • Inchi: 1S/C19H23BN2O3/c1-18(2)19(3,4)25-20(24-18)15-10-8-14(9-11-15)17(23)22-13-16-7-5-6-12-21-16/h5-12H,13H2,1-4H3,(H,22,23)
    • InChI Key: JWYOIGKFLSJEOU-UHFFFAOYSA-N
    • SMILES: O1B(C2C=CC(C(NCC3C=CC=CN=3)=O)=CC=2)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 338.1801728g/mol
  • Monoisotopic Mass: 338.1801728g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 459
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 60.4Ų

Experimental Properties

  • PSA: 60.45000
  • LogP: 2.70170

Benzamide,N-(2-pyridinylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- Pricemore >>

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Additional information on Benzamide,N-(2-pyridinylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

Introduction to Benzamide, N-(2-pyridinylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)

The compound Benzamide, N-(2-pyridinylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) with CAS No. 864754-23-4 is a highly specialized organic molecule that has garnered significant attention in the fields of organic synthesis and materials science. This compound is notable for its unique structure, which combines a benzamide moiety with a dioxaborolane group. The presence of the pyridinylmethyl group further enhances its reactivity and potential applications in various chemical processes.

Recent studies have highlighted the importance of this compound in the development of advanced materials and pharmaceuticals. The benzamide core serves as a versatile platform for functionalization, while the dioxaborolane group introduces unique electronic and structural properties. Researchers have explored its role in cross-coupling reactions, where it acts as a boron-based intermediate, facilitating the construction of complex molecular architectures.

The N-(2-pyridinylmethyl) substituent plays a crucial role in modulating the electronic properties of the molecule. This group not only enhances the molecule's stability but also introduces hydrogen bonding capabilities, making it suitable for applications in drug design and catalysis. Recent findings suggest that this compound could serve as a precursor for synthesizing bioactive molecules with potential therapeutic applications.

In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic substitution and boron-based coupling reactions. The use of dioxaborolane groups has become increasingly popular in modern organic chemistry due to their stability and reactivity under mild conditions. This has led to the development of more efficient synthetic routes for constructing complex molecules.

One of the most promising applications of this compound lies in its use as a building block for advanced materials. The combination of benzamide and dioxaborolane groups allows for the creation of materials with tailored electronic and mechanical properties. Recent research has demonstrated its potential in the development of high-performance polymers and optoelectronic devices.

Furthermore, the N-(2-pyridinylmethyl) group imparts additional functionality to the molecule, enabling it to participate in various supramolecular interactions. This has opened up new avenues for its use in self-assembling systems and nanotechnology applications.

In conclusion, Benzamide, N-(2-pyridinylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) is a versatile compound with a wide range of potential applications. Its unique structure and reactivity make it an invaluable tool in modern organic synthesis and materials science. As research continues to uncover new possibilities for this compound, it is likely to play an increasingly important role in both academic and industrial settings.

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